3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium Bromide
Overview
Description
Compounds like “3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium Bromide” belong to a class of organic compounds known as thiazolium salts. These are organic compounds containing a thiazole ring (a five-member aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms) bearing a positive charge .
Molecular Structure Analysis
Thiazolium salts typically have a planar thiazole ring system. The positive charge is delocalized over the ring, contributing to the stability of these compounds .Chemical Reactions Analysis
Thiazolium salts are often used as catalysts in organic synthesis, particularly in reactions involving the transfer of a carbon group (like the benzoin condensation or the Stetter reaction) .Physical And Chemical Properties Analysis
Thiazolium salts are typically solid at room temperature. They are generally soluble in polar solvents due to their ionic nature .Scientific Research Applications
Novel Synthesis Methods and Chemical Properties
Research has developed novel synthesis methods for thiazolium compounds, demonstrating their varied applications in organic chemistry. For example, a study outlined a new preparation method for a benzothiazolium compound, which is structurally related to "3-(Ethoxycarbonylmethyl)-5-(2-hydroxyethyl)-4-methylthiazolium Bromide" (Minkovska et al., 2016). This research highlights the potential for innovative approaches to synthesize and modify thiazolium-based compounds.
Reaction Mechanisms and Derivatives
Studies on the reactions and derivatives of thiazolium compounds provide insights into their versatility and reactivity. One investigation discussed the synthesis of cycl[3.2.2]azine derivatives using a cycloaddition reaction, which underscores the utility of thiazolium compounds in constructing complex heterocyclic structures (Tominaga et al., 1989). Such research points to the broader applicability of thiazolium bromides in organic synthesis and material science.
Analytical and Structural Studies
Analytical and structural studies of thiazolium compounds enhance our understanding of their chemical behavior and potential applications. Mass spectrometry has been used to investigate the fragmentation patterns of pyrimidinium oxides, offering insights into the stability and reactivity of thiazolium ions (Undheim & Hvistendahl, 1971). This knowledge is crucial for the development of new compounds with specific properties and applications.
Dimerization Chemistry and Potential Applications
The dimerization chemistry of thiazolium salts has been explored, revealing interesting pathways for the creation of dimers with unique structures and potentially valuable properties (Doughty & Risinger, 1987). Such research might lead to novel applications in catalysis, pharmaceuticals, and materials science.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]acetate;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3S.BrH/c1-3-14-10(13)6-11-7-15-9(4-5-12)8(11)2;/h7,12H,3-6H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWZASKKRDIJCJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CSC(=C1C)CCO.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.